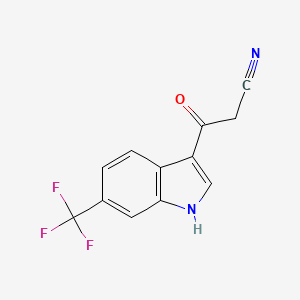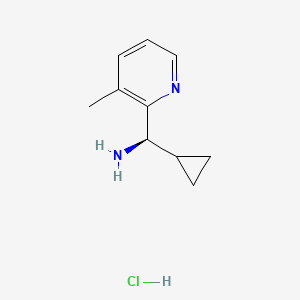
4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile is an organic compound that features a benzene ring substituted with two fluorine atoms, a nitrile group, and an aminobutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps. One common method starts with the nitration of 2,6-difluorobenzene to introduce the nitrile group. This is followed by a substitution reaction where the nitrile group is replaced with an aminobutyl chain. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The aminobutyl chain can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminobutyl chain can interact with enzymes or receptors, while the fluorine atoms and nitrile group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminobutyl)guanidine: Similar structure with an aminobutyl chain but different functional groups.
4-Aminobutylphosphonic acid: Contains an aminobutyl chain and a phosphonic acid group.
N-(4-Aminobutyl)-N-ethylisoluminol: Features an aminobutyl chain and an ethylisoluminol group.
Propriétés
Formule moléculaire |
C11H12F2N2 |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-(1-aminobutyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3 |
Clé InChI |
QYGLBXWVSJOMSF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


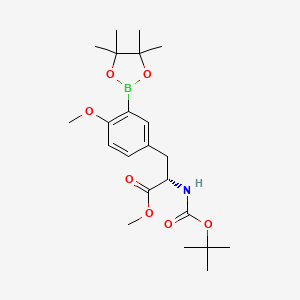
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B13042364.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042369.png)
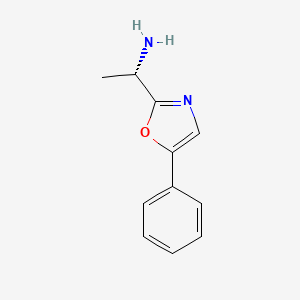

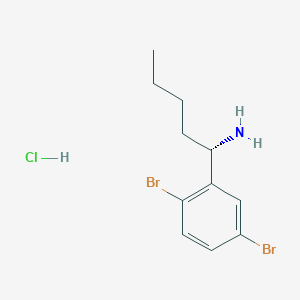
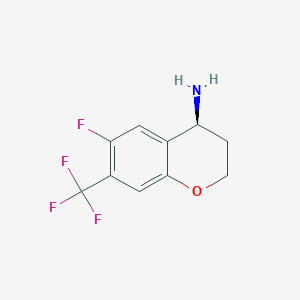

![Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13042395.png)


![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
